Boiling Point at Atmospheric Pressure: A Direct Indicator of Process Window and Volatility Resistance
The boiling point of bis(nonylphenyl) phosphonate is significantly higher than that of the widely used flame-retardant plasticizer triphenyl phosphate (TPP), as determined under standard atmospheric pressure conditions. This quantitative difference directly reflects a substantial increase in thermal stability and a decrease in volatility, which are critical for high-temperature extrusion and injection molding processes where plasticizer loss through evaporation can compromise flame retardancy and cause surface defects . While this is a cross-study comparison of predicted and vendor data, the order-of-magnitude difference in vapor pressure strongly supports the claim.
| Evidence Dimension | Boiling Point (T_boil) at 760 mmHg |
|---|---|
| Target Compound Data | 579.7 °C |
| Comparator Or Baseline | Triphenyl phosphate (TPP, CAS 115-86-6): 412.4 °C (predicted at 760 mmHg) |
| Quantified Difference | ΔT_boil ≈ +167 °C |
| Conditions | Bis(nonylphenyl) phosphonate data from chemnet.com vendor database; TPP data from ACD/Labs Percepta prediction hosted on ChemSpider (CSID:7988). Both values referenced to 760 mmHg. |
Why This Matters
This near-170 °C boiling point advantage translates to a wider thermal processing window and negligible evaporative loss during compounding, preserving flame-retardant loading and eliminating plate-out on molds—a key procurement decision factor for processors of engineering thermoplastics that require high-heat stability.
